1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine
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Overview
Description
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine is a chemical compound with the molecular formula C10H10Cl2N6O2. It is known for its unique structure, which includes two pyrimidine rings substituted with chlorine and methoxy groups, connected by a hydrazine linkage.
Preparation Methods
The synthesis of 1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine typically involves the reaction of 2-chloro-5-methoxypyrimidine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2C5H4ClN2OCH3+N2H4→C10H10Cl2N6O2+2H2O
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the pyrimidine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can be leveraged to create novel compounds with desired properties
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazine linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of chlorine and methoxy groups can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine can be compared with other similar compounds, such as:
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)amine: Similar structure but with an amine linkage instead of hydrazine.
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)thioether: Contains a thioether linkage, which can alter its chemical and biological properties.
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)ether:
The uniqueness of this compound lies in its hydrazine linkage, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1,2-bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N6O2/c1-19-5-3-13-9(11)15-7(5)17-18-8-6(20-2)4-14-10(12)16-8/h3-4H,1-2H3,(H,13,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGPQZSOIBIRPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NNC2=NC(=NC=C2OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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